molecular formula C16H21N3OS2 B11010086 4-isopropyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-5-carboxamide

4-isopropyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-5-carboxamide

Cat. No.: B11010086
M. Wt: 335.5 g/mol
InChI Key: ZBLDRPCAADJANZ-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:

    Name: 4-isopropyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-5-carboxamide

    Structure: It consists of two fused rings—a thiazole ring and a cycloheptathiophene ring—along with an amide functional group.

    Flavor: Interestingly, it’s not just a chemical; it’s also a flavor enhancer!

Preparation Methods

Synthetic Routes::

  • While specific synthetic routes for this compound may vary, a common approach involves cyclization reactions to form the thiazole and cycloheptathiophene rings.
  • Isopropyl and methyl groups are introduced at specific positions during the synthesis.
Industrial Production::
  • Industrial-scale production typically involves efficient and scalable methods.
  • Precursor molecules are selectively transformed into the desired compound using optimized conditions.

Chemical Reactions Analysis

Reactions::

    Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the compound, altering its properties.

    Substitution: Substituents on the thiazole ring can be replaced by other groups.

    Amide Hydrolysis: The carboxamide group can undergo hydrolysis under specific conditions.

Common Reagents::

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles.

    Hydrolysis Conditions: Acidic or basic hydrolysis.

Major Products::
  • Oxidation may yield carboxylic acid derivatives.
  • Reduction could lead to amine derivatives.
  • Substitution reactions may introduce various substituents.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate. Does it exhibit any biological activity?

    Chemistry: Explore its reactivity, stability, and interactions with other molecules.

    Industry: Consider applications in flavor and fragrance industries.

Mechanism of Action

    Targets: Identify cellular receptors or enzymes affected by this compound.

    Pathways: Investigate signaling pathways influenced by its presence.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H21N3OS2

Molecular Weight

335.5 g/mol

IUPAC Name

2-methyl-4-propan-2-yl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H21N3OS2/c1-9(2)13-14(21-10(3)17-13)15(20)19-16-18-11-7-5-4-6-8-12(11)22-16/h9H,4-8H2,1-3H3,(H,18,19,20)

InChI Key

ZBLDRPCAADJANZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC2=NC3=C(S2)CCCCC3)C(C)C

Origin of Product

United States

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